Bienvenue dans la boutique en ligne BenchChem!

4-Methyl-3-nitrobenzamide

Synthetic Methodology Process Chemistry Amide Synthesis

Procure 4-Methyl-3-nitrobenzamide for validated use as a 4-methyl-3-nitrobenzoyl chloride precursor in patented Nilotinib synthetic routes. Its distinct 4-methyl-3-nitro pattern ensures critical reactivity for Bcr-Abl inhibitor programs and nitrobenzamide library synthesis, delivering up to 97% cervical cancer cell inhibition in derivative studies. This substitution is non-interchangeable for maintaining synthetic fidelity and biological activity. Secure 98% purity material from multiple vendors.

Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
CAS No. 19013-11-7
Cat. No. B098135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-nitrobenzamide
CAS19013-11-7
Molecular FormulaC8H8N2O3
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O3/c1-5-2-3-6(8(9)11)4-7(5)10(12)13/h2-4H,1H3,(H2,9,11)
InChIKeyYEUGEQUFPMJGCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-nitrobenzamide (CAS 19013-11-7) | Key Procurement Specifications and Research-Grade Properties


4-Methyl-3-nitrobenzamide (C₈H₈N₂O₃, MW 180.16 g/mol) is a nitro-substituted aromatic benzamide derivative characterized by a methyl group at the para position and a nitro group at the meta position relative to the amide functionality [1]. The compound is commercially available as a pale yellow crystalline solid with a melting point of 164–165°C and typical purity specifications of 98% from major suppliers . It functions primarily as a versatile synthetic intermediate in pharmaceutical research, with documented applications as a precursor in tyrosine kinase inhibitor modification pathways and as a building block for nitrobenzamide-based derivative libraries .

Why 4-Methyl-3-nitrobenzamide Cannot Be Interchanged with 3-Nitrobenzamide or 4-Methylbenzamide in Research Applications


Substitution with closely related benzamide analogs—such as unsubstituted 3-nitrobenzamide (lacking the 4-methyl group) or 4-methylbenzamide (lacking the 3-nitro group)—introduces substantial deviations in critical molecular properties and synthetic utility. The 4-methyl-3-nitro substitution pattern confers a distinct physicochemical profile: a calculated LogP of approximately 1.0–2.2, which differs markedly from analogs lacking either substituent . More critically, the nitro group serves as an essential functional handle for downstream reduction chemistry—a capability entirely absent in 4-methylbenzamide—while the methyl group modulates electronic and steric properties relative to 3-nitrobenzamide, affecting both reaction kinetics and biological target engagement . These structural features are non-interchangeable without compromising synthetic route fidelity, compound purity profiles, or assay reproducibility.

Quantitative Differentiation of 4-Methyl-3-nitrobenzamide (CAS 19013-11-7) Against Closest Analogs


Synthesis Efficiency: One-Step Protocol Achieves Quantitative Yield Versus Multi-Step Conventional Approaches

4-Methyl-3-nitrobenzamide can be synthesized in a single step in quantitative yield using adapted Vilsmeier conditions [1]. This represents a substantial efficiency gain over conventional multi-step synthetic routes that typically require sequential nitration of 4-methylbenzoic acid followed by amidation, which often produce lower cumulative yields due to intermediate isolation losses . For procurement purposes, this validated high-yield synthetic accessibility translates to more reliable supply chain continuity and potentially lower cost structure relative to analogs requiring lengthier or lower-yielding synthetic sequences.

Synthetic Methodology Process Chemistry Amide Synthesis

LogP Differentiation: 4-Methyl-3-nitrobenzamide Exhibits Distinct Lipophilicity from Unsubstituted 3-Nitrobenzamide

The calculated LogP value for 4-methyl-3-nitrobenzamide is reported as 1.00–2.23 depending on the computational method employed, with TPSA of 86.23–88.91 Ų . This lipophilicity profile is distinct from unsubstituted 3-nitrobenzamide, which lacks the 4-methyl group and consequently exhibits lower LogP (predicted ~0.8–1.5). The ~0.5–1.0 LogP unit difference is significant for partition-dependent applications, affecting membrane permeability predictions, chromatographic retention behavior, and solubility characteristics in organic solvent systems. For researchers developing SAR series, this quantified physicochemical divergence from the des-methyl analog provides a rational basis for compound selection in lead optimization campaigns.

Physicochemical Profiling Drug-Likeness ADME Prediction

Commercial Purity Benchmarking: Standardized 98% Purity Specification Enables Reliable Cross-Vendor Procurement

Multiple reputable suppliers including Thermo Scientific Chemicals, ChemScene, Aladdin Scientific, and CymitQuimica consistently offer 4-methyl-3-nitrobenzamide at a standardized purity of 98% . This cross-vendor consistency in purity specification contrasts with less commonly procured nitrobenzamide analogs, which often exhibit vendor-to-vendor variability in stated purity (ranging from 95% to >98%) or are available only through custom synthesis with batch-dependent quality metrics. The availability of 4-methyl-3-nitrobenzamide at uniform 98% purity from multiple commercial sources reduces procurement risk, simplifies vendor qualification, and ensures reproducible experimental outcomes across different supply lots.

Quality Control Vendor Comparison Procurement Specifications

Nilotinib Synthesis Intermediate: Validated Role in FDA-Approved Tyrosine Kinase Inhibitor Manufacturing

4-Methyl-3-nitrobenzamide (as its benzoyl chloride derivative) is documented as a key intermediate in the synthesis of Nilotinib, an FDA-approved Bcr-Abl tyrosine kinase inhibitor indicated for chronic myelogenous leukemia [1][2]. The patented synthetic route utilizes 4-methyl-3-nitrobenzoyl chloride (prepared from the parent compound) in a condensation reaction with a substituted benzeneamine to construct the core pharmacophore [1]. This validated pharmaceutical manufacturing application distinguishes 4-methyl-3-nitrobenzamide from simpler benzamide analogs (e.g., 4-methylbenzamide, 3-nitrobenzamide) that lack documentation in approved drug substance synthetic pathways. For industrial procurement, this established use case provides a rationale for prioritizing this specific substitution pattern over analogs with no demonstrated pharmaceutical intermediate utility.

Pharmaceutical Intermediates Process Chemistry Oncology Therapeutics

Cytotoxic Activity Profile: 4-Methyl-3-nitrobenzamido Derivatives Show Distinct Activity from 3-Nitro and 3,5-Dinitro Analogs

In a comparative study of aminoantipyrine derivatives, the 4-methyl-3-nitrobenzamido derivative demonstrated potent activity against cervical cancer (SiHa) cells with an LD50 value up to 1200 and achieved a maximum inhibition of approximately 97% of cells [1]. The study directly compared this derivative with 3-nitro- and 3,5-dinitrobenzamido analogs, revealing that while all three showed activity, the 4-methyl-3-nitrobenzamido derivative exhibited a distinct activity profile in DNA cleavage assays and HPV16-E7 receptor interaction studies [1]. This comparative data establishes that the 4-methyl-3-nitro substitution pattern confers a unique biological activity fingerprint that cannot be replicated by simply using the 3-nitro or 3,5-dinitro analogs in derivative synthesis.

Anticancer Screening Cervical Cancer SAR Analysis

Recommended Research and Procurement Applications for 4-Methyl-3-nitrobenzamide (CAS 19013-11-7)


Pharmaceutical Intermediate Procurement for Tyrosine Kinase Inhibitor Synthesis

4-Methyl-3-nitrobenzamide is the optimal procurement choice for research groups or CROs engaged in Nilotinib analog development or Bcr-Abl inhibitor medicinal chemistry programs. The compound's validated role as the 4-methyl-3-nitrobenzoyl chloride precursor in the patented Nilotinib synthetic route [1] provides a documented, citable justification for selecting this specific substitution pattern over generic benzamide alternatives. Procurement of this intermediate supports process chemistry development, impurity profiling studies, and the synthesis of novel Nilotinib derivatives with potentially improved potency or selectivity profiles .

Synthetic Methodology Development Leveraging Validated High-Yield Protocol

For academic and industrial laboratories developing efficient amide synthesis methodologies or teaching advanced organic synthesis techniques, 4-methyl-3-nitrobenzamide represents a well-characterized model substrate with a published one-step, quantitative-yield synthetic protocol [1]. This validated procedure, which employs adapted Vilsmeier conditions, provides a benchmark for yield optimization studies and can serve as a positive control when evaluating novel amidation catalysts or reaction conditions. The compound's availability at standardized 98% purity from multiple vendors ensures that synthetic methodology studies are not confounded by starting material quality variability.

Anticancer Derivative Library Synthesis Targeting Cervical Cancer Models

Research groups focused on cervical cancer drug discovery should prioritize 4-methyl-3-nitrobenzamide over 3-nitrobenzamide or 3,5-dinitrobenzamide as a core building block for derivative libraries. Comparative biological evaluation has demonstrated that 4-methyl-3-nitrobenzamido derivatives achieve up to 97% inhibition of cervical cancer (SiHa) cells and exhibit distinct DNA cleavage and HPV16-E7 receptor interaction profiles relative to other nitrobenzamide analogs [1]. This established activity fingerprint provides a rational starting point for structure-activity relationship (SAR) optimization and hit-to-lead campaigns.

Quality Control Reference Standard Procurement

For analytical chemistry and quality control laboratories requiring a well-characterized nitrobenzamide reference standard, 4-methyl-3-nitrobenzamide (CAS 19013-11-7) offers advantages over less common analogs. The compound's melting point (164–165°C), LogP range (1.0–2.2), and TPSA (86–89 Ų) are consistently documented across multiple authoritative sources [1], enabling reliable method validation for HPLC, LC-MS, or NMR-based purity assays. The availability of 98% purity material from multiple vendors facilitates independent verification and inter-laboratory method transfer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.